
Lutetium(iii)acetylacetonate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium(iii)acetylacetonate hydrate is a coordination compound with the chemical formula [CH3COCHC(O)CH3]3Lu · xH2O. It is a complex formed by lutetium, a rare earth metal, and acetylacetonate, a β-diketone ligand. This compound is known for its high purity and is often used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutetium(iii)acetylacetonate hydrate can be synthesized by reacting lutetium salts with acetylacetone in the presence of a base. The reaction typically involves mixing a solution of a lutetium salt, such as lutetium nitrate or lutetium chloride, with acetylacetone and then raising the pH of the solution until the complex precipitates . The reaction conditions often include heating and stirring to ensure complete reaction and formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity lutetium salts and acetylacetone, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lutetium(iii)acetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lutetium oxide.
Reduction: Reduction reactions can convert the this compound to lower oxidation states of lutetium.
Substitution: The acetylacetonate ligands can be substituted with other ligands, such as phenanthroline or bipyridine, forming new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions include lutetium oxide, reduced lutetium complexes, and substituted lutetium acetylacetonate complexes .
Scientific Research Applications
Lutetium(iii)acetylacetonate hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of lutetium(iii)acetylacetonate hydrate involves the coordination of the acetylacetonate ligands to the lutetium ion. This coordination stabilizes the lutetium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
- Lanthanum(iii)acetylacetonate hydrate
- Samarium(iii)acetylacetonate hydrate
- Europium(iii)acetylacetonate hydrate
- Gadolinium(iii)acetylacetonate hydrate
Uniqueness
Lutetium(iii)acetylacetonate hydrate is unique due to its high stability and specific reactivity compared to other lanthanide acetylacetonate complexes. Its smaller ionic radius and higher charge density make it particularly effective in certain catalytic and industrial applications .
Properties
Molecular Formula |
C15H24LuO6 |
|---|---|
Molecular Weight |
475.31 g/mol |
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;lutetium |
InChI |
InChI=1S/3C5H8O2.Lu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChI Key |
BJUPKIHXMYXGRT-LNTINUHCSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Lu] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Lu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



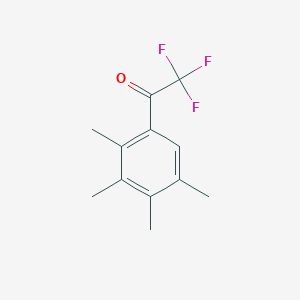
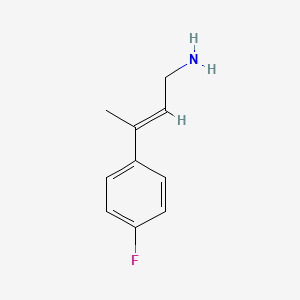

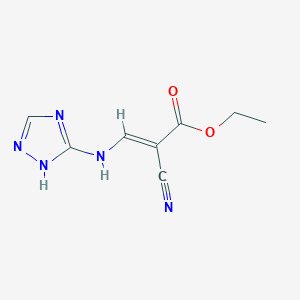
![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)
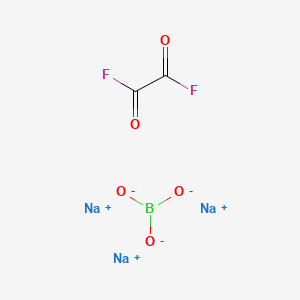
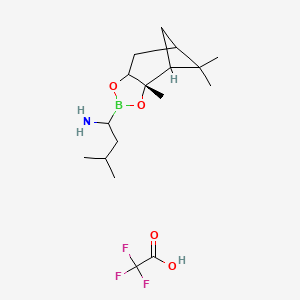
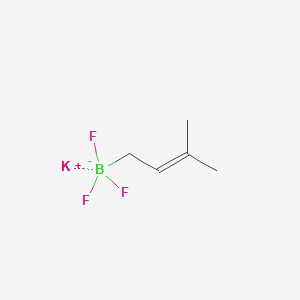
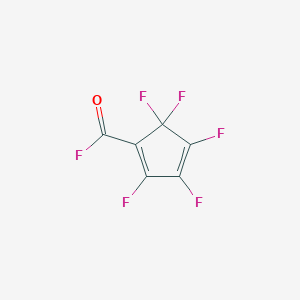
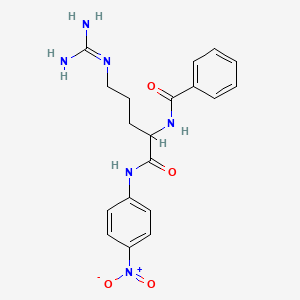
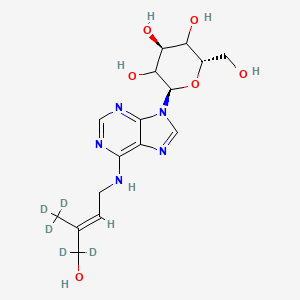
![2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)
